molecular formula C20H33ClN2O4 B12775458 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 102609-68-7

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B12775458
CAS No.: 102609-68-7
M. Wt: 400.9 g/mol
InChI Key: RAOSMZXWPBLMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a synthetic organic compound with the molecular formula C({20})H({32})N({2})O({4})·HCl. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a carbamic acid ester linked to a morpholine ring and a heptyloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the following steps:

  • Formation of the Heptyloxyphenyl Intermediate: : The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 2-(heptyloxy)phenol.

  • Carbamate Formation: : The 2-(heptyloxy)phenol is then reacted with phosgene or a suitable carbamoyl chloride to form the corresponding carbamate.

  • Morpholine Esterification: : The carbamate is then esterified with 2-(4-morpholinyl)ethanol under acidic conditions to yield the final product, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester.

  • Hydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the heptyloxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbamate group, potentially converting it to an amine.

  • Substitution: : The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination are employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

Medically, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes, offering possibilities for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(heptyloxy)phenyl)-, ethyl ester
  • Carbamic acid, (2-(heptyloxy)phenyl)-, methyl ester
  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-piperidinyl)ethyl ester

Uniqueness

Compared to similar compounds, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

102609-68-7

Molecular Formula

C20H33ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-8-14-25-19-10-7-6-9-18(19)21-20(23)26-17-13-22-11-15-24-16-12-22;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,21,23);1H

InChI Key

RAOSMZXWPBLMAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.